molecular formula C14H13ClO5S B1167209 hemoglobin Sassari CAS No. 118710-49-9

hemoglobin Sassari

Cat. No.: B1167209
CAS No.: 118710-49-9
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Description

Hemoglobin Sassari is an alpha-globin chain variant of human hemoglobin, characterized by a point mutation where an aspartic acid residue is substituted by a histidine at position 126 of the alpha-2 globin chain (Asp126His) . This mutation occurs at the alpha1beta1 interface, a critical region for maintaining the stable tetrameric structure of hemoglobin and facilitating the allosteric transitions between its oxygenated and deoxygenated states . The replacement of a charged aspartate with a histidine, which can exist in different protonation states, is predicted to alter the local hydrogen bonding and electrostatic interactions. This makes this compound a valuable reagent for investigating the molecular basis of hemoglobin cooperativity and the role of specific interfacial residues in oxygen binding and release. Researchers can utilize this variant in comparative biophysical and functional studies to elucidate how allosteric effectors, such as 2,3-bisphosphoglycerate (2,3-BPG), protons (H+), and chloride (Cl−) ions, modulate the oxygen affinity of hemoglobin mutants . The functional characterization of this variant can provide insights into structure-function relationships in hemoglobin and serve as a model for understanding naturally occurring hemoglobinopathies . Please note that the specific functional data for this variant, such as its precise P50 (oxygen affinity) and its stability under oxidative stress, is not fully detailed in the available literature and would require empirical determination. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

118710-49-9

Molecular Formula

C14H13ClO5S

Synonyms

hemoglobin Sassari

Origin of Product

United States

Scientific Research Applications

Clinical Diagnostics

Hemoglobin Sassari's increased oxygen affinity has implications for diagnosing and understanding erythrocytosis. A case study involving a 25-year-old woman with elevated hemoglobin levels highlighted the importance of genetic testing for hemoglobin variants in patients presenting with erythrocytosis. The identification of hemoglobin variants like Sassari can aid in differentiating between primary and secondary causes of elevated hemoglobin levels, thus guiding appropriate management strategies .

2.1. Modulation of Oxygen Affinity

Hemoglobin variants such as Sassari can serve as models for developing allosteric modulators aimed at treating conditions like sickle cell disease and beta-thalassemia. Research indicates that increasing the oxygen affinity of hemoglobin can mitigate the sickling process by preventing polymerization of sickle hemoglobin (HbS) under low oxygen conditions .

2.2. Blood Substitutes and Oxygen Carriers

Hemoglobin-based oxygen carriers (HBOCs), which may include modified forms like this compound, are being explored as potential blood substitutes. These compounds can transport oxygen effectively, making them suitable for use in critical care settings, organ transplantation, and during surgeries where blood loss occurs . The unique properties of this compound could enhance the efficacy of such products by improving oxygen delivery to tissues.

3.1. Structural Studies

Functional studies using NMR spectroscopy have shown that the inter-subunit contacts in this compound play a crucial role in its affinity for oxygen. The findings suggest that modifications at the alpha 1-beta 1 interface can significantly impact hemoglobin function, providing insights into how similar mutations might be leveraged for therapeutic purposes .

3.2. Potential for Gene Therapy

Recent advances in gene therapy focus on reactivating fetal gamma-globin genes to increase levels of fetal hemoglobin (HbF), which can alleviate symptoms associated with beta-globinopathies. Understanding the structure-function relationship of hemoglobin variants like Sassari may inform strategies to enhance HbF production or develop novel therapies targeting globin gene regulation .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to normal adult hemoglobin:

FeatureThis compoundNormal Adult Hemoglobin
MutationAsp-126 (alpha) → HisNone
Oxygen Affinity8 times greater than normalStandard level
Clinical RelevanceErythrocytosis diagnosisGeneral oxygen transport
Potential Therapeutic UseAllosteric modulator developmentBlood transfusions
Research ApplicationsGene therapy insightsStandard studies on hemoglobin

Comparison with Similar Compounds

Comparison with Similar Hemoglobin Variants

Structural and Functional Comparisons

Table 1: Functional Parameters of Hb Sassari vs. Other Hemoglobins
Parameter HbA Hb Sassari (Adult) HbF Hb Sassari (Fetal)
Oxygen Affinity (P50) Normal 8× Higher High Higher than HbF
2,3-DPG Effect 100% 65% Low Not Reported
Cooperativity (n50) ~2.8 ~1 ~1.5 ~1
Key Comparisons:

Hb J-Sardegna (α50His→Asp) :

  • Substitution at α50 (α1-β2 interface) contrasts with Hb Sassari’s α1-β1 interface mutation.
  • Hb J-Sardegna reduces oxygen affinity and destabilizes the R-state, whereas Hb Sassari stabilizes the R-state, increasing oxygen affinity .

β108 Substitutions (e.g., Asn→Lys/Asp): Mutations at β108 (α1-β1 interface) perturb subunit interactions, altering cooperativity and oxygen affinity. However, Hb Sassari’s Asp126His causes more pronounced oxygen affinity elevation (8× vs. HbA) compared to β108 variants .

Hb Lepore (δ-β Fusion): Hb Lepore, a δ-β fusion variant, causes β-thalassemia-like symptoms due to reduced β-chain synthesis.

Mechanistic Insights from NMR Studies

Hb Sassari’s Asp126His substitution preserves the hydrogen bond between α126 and β35Tyr, as shown by NMR . However, the mutation destabilizes the T-state (tense, low-affinity conformation) by weakening α1-β1 contacts, shifting the equilibrium toward the R-state (relaxed, high-affinity conformation). This mechanism differs from variants like Hb Chesapeake (α92Arg→Leu), which directly stabilize the R-state via salt bridge disruption .

Clinical and Evolutionary Implications

  • Evolutionary Conservation : The α1-β1 interface is highly conserved, explaining why mutations in this region (e.g., Hb Sassari) disproportionately affect oxygen binding compared to other subunit interfaces .

Preparation Methods

Hemolysate Preparation

  • Red Blood Cell Washing : Packed red blood cells are isolated via centrifugation at 3,500 RPM for 5 minutes and washed three times with 0.85% saline to remove plasma proteins and leukocytes.

  • Lysis : Washed cells are lysed using a hemolysate reagent (e.g., 1:3 dilution with distilled water or 1:6 with specialized lysing agents). Turbidity caused by abnormal plasma proteins or leukocytes is mitigated by adding toluene or carbon tetrachloride, followed by filtration through Whatman #1 filter paper.

  • Clearance : Stromal debris is removed via centrifugation at 3,500 RPM for 10 minutes, yielding a clear hemolysate.

Chromatographic Separation Techniques

Anion-Exchange High-Performance Liquid Chromatography (HPLC)

Hb Sassari exhibits distinct elution profiles on anion-exchange HPLC due to its altered surface charge. The variant elutes earlier than Hb A under alkaline conditions (pH 8.2–8.6), as demonstrated using systems like the Tosoh G8 or Bio-Rad Variant II.

Conditions for Anion-Exchange HPLC

ParameterSpecificationSource Reference
ColumnTosoh G8
BufferTris-EDTA-boric acid
pH8.2–8.6
Flow Rate1.5 mL/min
Detection Wavelength415 nm

Cation-Exchange HPLC

Cation-exchange chromatography further resolves Hb Sassari from other variants. The mutation at α126 disrupts the alpha1beta1 contact, increasing retention time on columns like PolyCAT A.

Electrophoretic Characterization

Cellulose Acetate Electrophoresis

At alkaline pH (8.2–8.6), Hb Sassari migrates similarly to Hb F on cellulose acetate plates but separates distinctly on citrate agar at pH 6.1, resembling Hb C.

Procedure

  • Plate Preparation : Titan III cellulose acetate plates are soaked in Supre-Heme buffer (Tris-EDTA-boric acid) for 5 minutes.

  • Sample Application : 5 µL of hemolysate is applied using a microdispenser.

  • Electrophoresis : Run at 350 V for 25 minutes, followed by staining with Ponceau S and destaining in 5% acetic acid.

Migration Patterns

HemoglobinCellulose Acetate (pH 8.6)Citrate Agar (pH 6.1)
Hb ABaselineBaseline
Hb SassariNear Hb FNear Hb C
Hb FSlowSlow

Structural Analysis and Peptide Mapping

Tryptic Digestion and Peptide Isolation

Hb Sassari is digested with trypsin after performic acid oxidation to cleave disulfide bonds. Peptides are separated via reversed-phase HPLC using a C18 column and acetonitrile gradient.

Chromatographic Conditions for Peptide Separation

ColumnBuffer ABuffer BGradient
C18 RP-HPLC0.1% TFA80% Acetonitrile0–60% B in 45 min

Amino Acid Sequencing

The mutated alpha chain is identified by amino acid analysis and Edman degradation, revealing the substitution (Asp→His) at position 126. Mass spectrometry (e.g., electrospray ionization) confirms the molecular weight shift (+23 Da).

Functional and Stability Assessments

Oxygen Affinity Measurements

Hb Sassari’s oxygen-binding properties are analyzed via tonometry. The alpha1beta1 contact perturbation reduces oxygen affinity, contributing to mild erythrocytosis in heterozygotes.

Heat Stability Test

Hemolysates are incubated at 50°C for 1 hour. Hb Sassari shows no precipitation, confirming structural stability.

Quantification and Clinical Correlation

Densitometric Scanning

Post-electrophoresis, cleared cellulose acetate plates are scanned at 525 nm to quantify Hb Sassari (21–24% in heterozygotes).

Hematological Findings

ParameterHb Sassari HeterozygoteNormal Range
Hemoglobin (g/dL)16.5–17.813.5–17.5 (Males)
RBC Count (×10¹²/L)5.8–6.24.7–6.1

Quality Control and Standardization

Controls such as Hemo AFSA2 and Hemo ASA2 are run alongside samples to validate electrophoretic and chromatographic patterns. Cyanmethemoglobin standards (WHO-certified) ensure spectrophotometric accuracy .

Q & A

Q. What experimental methodologies are recommended for identifying and characterizing hemoglobin Sassari in clinical samples?

this compound can be identified using high-performance liquid chromatography (HPLC) to separate globin chains, followed by mass spectrometry for precise molecular weight determination . For structural confirmation, DNA sequencing of the β-globin gene cluster is critical to detect mutations specific to this variant. Clinical validation should include comparison with known hemoglobinopathies (e.g., HbS or Hb Lepore) using functional assays like oxygen dissociation curves .

Q. How does this compound differ structurally and functionally from other hemoglobin variants (e.g., HbS, HbC)?

Structural differences are best analyzed via X-ray crystallography or cryo-EM to resolve tertiary/quaternary changes in the globin chains. Functional disparities (e.g., oxygen affinity, stability) require spectrophotometric assays (e.g., Hemox Analyzer) under varying pH and temperature conditions. Comparative genomic analysis of the β-globin locus can highlight unique mutation patterns .

Q. What clinical parameters should be prioritized when assessing this compound’s impact on hematological profiles?

Key parameters include:

  • Red blood cell indices (MCV, MCH) to detect microcytic anemia.
  • Reticulocyte counts and bilirubin levels to evaluate hemolytic activity.
  • Electrophoretic mobility (e.g., capillary zone electrophoresis) for variant quantification . Clinical correlation with symptoms (e.g., jaundice, fatigue) must be documented to distinguish incidental findings from pathogenic significance .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s prevalence and phenotypic variability across studies?

Contradictions often arise from population-specific genetic modifiers or methodological inconsistencies (e.g., sample preparation, analytical thresholds). To resolve this:

  • Conduct meta-analyses with standardized inclusion criteria (e.g., confirmed genotyping, uniform clinical criteria).
  • Use multivariable regression models to account for covariates like coexisting α-thalassemia or iron status .
  • Cross-validate findings via multicenter collaborations, leveraging cohorts from regions with high hemoglobinopathy prevalence (e.g., Sardinia) .

Q. What experimental designs are optimal for studying this compound’s interaction with environmental or epigenetic factors?

Cohort studies with longitudinal follow-up are ideal. Design considerations include:

  • Case-control matching : Pair carriers with non-carriers for age, sex, and comorbidities.
  • Epigenetic profiling : Bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modifications near the β-globin locus.
  • Environmental exposure tracking : Use validated questionnaires to document factors like oxidative stress (e.g., smoking, diet) . Power calculations should ensure sufficient sample size to detect moderate effect sizes .

Q. How can advanced computational tools enhance the functional prediction of this compound’s molecular behavior?

Molecular dynamics (MD) simulations can model mutant globin stability and oxygen-binding kinetics. Tools like Rosetta or GROMACS are recommended for predicting free energy changes (ΔΔG) due to mutations. Integrate these with in vitro data (e.g., thermal denaturation assays) to validate predictions . For genomic context, employ machine learning frameworks (e.g., AlphaMissense) to prioritize pathogenic variants .

Methodological Challenges and Solutions

Q. What strategies mitigate bias in this compound studies when using heterogeneous patient cohorts?

  • Stratified sampling : Subdivide cohorts by ancestry, age, or clinical severity.
  • Blinded analysis : Ensure laboratory technicians are unaware of clinical groupings during data processing.
  • External validation : Replicate findings in independent cohorts (e.g., via partnerships with the University of Sassari’s biomedical department) .

Q. How should researchers design experiments to study this compound’s role in oxidative stress pathways?

  • In vitro models : Use erythroid progenitors (e.g., CD34+ cells) differentiated under hypoxia to mimic physiological stress.
  • Biomarker profiling : Quantify reactive oxygen species (ROS) via flow cytometry (DCFDA staining) and correlate with glutathione levels.
  • Knockdown/overexpression systems : CRISPR-Cas9 editing in cell lines to isolate Sassari-specific effects .

Interdisciplinary Collaboration

Q. What collaborative frameworks are effective for integrating this compound research with genomic and clinical databases?

  • Data harmonization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to align datasets.
  • Multi-omics integration : Combine genomic (WGS), transcriptomic (single-cell RNA-seq), and proteomic (LC-MS/MS) data from institutions like IRGB or AOU Sassari .
  • Ethical compliance : Adhere to GDPR and local IRB protocols for data sharing .

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